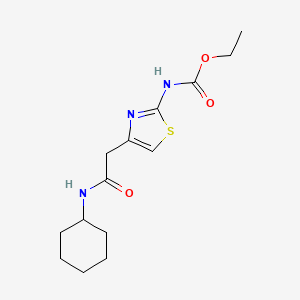

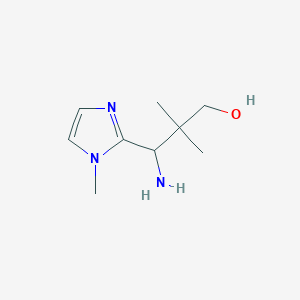

Ethyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Substituted benzo[d]thiazol-2-ylcarbamates have been synthesized and evaluated for anticonvulsant activity . Benzothiazole is a bicyclic ring system with electron rich sulfur and nitrogen atom. Various pharmacological actions displayed by benzothiazole include antimicrobial, antitubercular, anticonvulsant, antitumor, antihyperglycemic, and HIV-1 integrase inhibition .

Synthesis Analysis

The substituted benzo[d]thiazol-2-ylcarbamates were synthesized and their structures were confirmed based on their physical and spectral data . The compounds were found to be high melting solids and soluble in DMSO .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis

The synthesized compounds were evaluated for anticonvulsant activity using PTZ-induced convulsion and maximal electroshock models .Physical And Chemical Properties Analysis

The synthesized compounds were high melting solids and found to be soluble in DMSO .Applications De Recherche Scientifique

Mechanistic Studies in Organic Synthesis

Research on the cyclization of N-carbamoylamino alcohols into oxazolidinones and similar reactions has shown that the introduction of an ethyl group can promote the desired cyclic carbonate formation. This has led to the development of new ethylation reagents for carboxylic acids under mild conditions, highlighting the potential of ethylated compounds in facilitating organic synthesis processes (Suzuki & Sugai, 2004).

Synthetic Studies on Peptides

In the synthesis of bacitracin analogs, the racemization of amino acid residues connected to the thiazoline ring has been observed. This finding has implications for peptide synthesis and the understanding of peptide stability and structure (Hirotsu, Shiba, & Kaneko, 1970).

Antimicrobial and Antitumor Activity

Compounds with thiazole and thiadiazole structures, including those related to Ethyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate, have been evaluated for their antimicrobial and antitumor activities. Such studies contribute to the development of new therapeutic agents with potential applications in treating infectious diseases and cancer (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Electrochemical and Electrochromic Properties

Research on the electrochemical and electrochromic properties of novel donor–acceptor type monomers, including ethylated compounds, has led to the development of polymers with potential applications in electronic devices. These studies demonstrate the versatility of ethylated compounds in the creation of materials with desirable electronic properties (Hu et al., 2013).

Gas-Phase Elimination Reactions

Computational studies on the gas-phase elimination reaction of ethylated carbamates have provided insights into the mechanisms of thermal decomposition. Such research is valuable for understanding the stability and reactivity of ethylated compounds under different conditions (Velez, Ruiz, Quijano, & Notario, 2015).

Orientations Futures

There is a continuing demand for new anticonvulsant agents as several of the currently available antiepileptic drugs (AEDs) have been associated with severe side effects and fail to control seizures in about 30% of epileptic patients . Therefore, intensive research efforts are being devoted to find new anticonvulsant compounds with promising activity .

Propriétés

IUPAC Name |

ethyl N-[4-[2-(cyclohexylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c1-2-20-14(19)17-13-16-11(9-21-13)8-12(18)15-10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H,15,18)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOALJPYCYILKSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2670860.png)

![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea](/img/structure/B2670864.png)

![Tert-butyl 4-[1-[(2-chloroacetyl)amino]-2-methylpropan-2-yl]piperidine-1-carboxylate](/img/structure/B2670868.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B2670869.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2670870.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2670871.png)

![N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B2670872.png)

![(E)-4-(dimethylamino)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2670876.png)